molecular formula C4H5ClN2O2 B084142 2-Oxoimidazolidine-1-carbonyl chloride CAS No. 13214-53-4

2-Oxoimidazolidine-1-carbonyl chloride

Cat. No.: B084142
CAS No.: 13214-53-4
M. Wt: 148.55 g/mol
InChI Key: NXJZQSRAFBHNLI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Oxoimidazolidine-1-carbonyl chloride can be synthesized through various methods. One common approach involves the reaction of imidazolidinone with phosgene under controlled conditions . The reaction typically requires an inert atmosphere and room temperature to ensure the stability of the product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using specialized equipment to handle hazardous reagents like phosgene. The process is optimized for high yield and purity, with stringent quality control measures in place .

Chemical Reactions Analysis

Types of Reactions

2-Oxoimidazolidine-1-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxoimidazolidine-1-carbonyl chloride is unique due to its specific structure, which allows it to act as an effective acylating agent. This property makes it valuable in various chemical reactions and industrial applications .

Properties

IUPAC Name

2-oxoimidazolidine-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN2O2/c5-3(8)7-2-1-6-4(7)9/h1-2H2,(H,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXJZQSRAFBHNLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20157368
Record name 2-Oxoimidazolidine-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20157368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13214-53-4
Record name 2-Oxo-1-imidazolidinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13214-53-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxoimidazolidine-1-carbonyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013214534
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Oxoimidazolidine-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20157368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-oxoimidazolidine-1-carbonyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key applications of 2-Oxoimidazolidine-1-carbonyl chloride in organic synthesis?

A1: this compound is a versatile reagent in organic synthesis, particularly for introducing the 2-oxoimidazolidine-1-carbonyl group into other molecules. One notable application is its reaction with disulfides. In the presence of ytterbium metal and a catalytic amount of methyl iodide, this compound reacts with disulfides to produce 2-oxoimidazolidine-1-carbonyl thioesters. This reaction proceeds under neutral conditions and provides good yields. [] This methodology offers a potential route for synthesizing various thioesters, which are valuable intermediates in organic synthesis and medicinal chemistry.

Q2: Can you describe the insecticidal activity of compounds derived from this compound?

A2: Research has explored the use of this compound as a starting material for synthesizing novel compounds with potential insecticidal activity, specifically targeting Aedes aegypti, the vector for yellow fever and dengue. Scientists synthesized a series of 1,3,4-oxadiazole and carbohydrazide derivatives incorporating the imidazolidine moiety from this compound. [] While these compounds did not display larvicidal activity against Aedes aegypti larvae, several demonstrated promising adulticidal activity. Specifically, compounds containing nitro or dihalo substituents on the aromatic ring exhibited significant toxicity against adult mosquitos with LD50 values around 2.80 µg/mosquito. [] Further research is needed to explore the precise mode of action and optimize the insecticidal properties of these derivatives.

Q3: What spectroscopic techniques are typically used to characterize this compound and its derivatives?

A3: Researchers employ various spectroscopic methods to confirm the structure and purity of this compound derivatives. Common techniques include:

  • Infrared (IR) spectroscopy: Provides information about functional groups present in the molecule by analyzing the absorption of infrared light. []
  • Nuclear Magnetic Resonance (NMR) spectroscopy: Explores the structure and connectivity of atoms within the molecule by observing the behavior of atomic nuclei in a magnetic field. Proton (1H) NMR is frequently used for this purpose. []
  • Mass spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound, providing valuable insights into its structure. []

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